molecular formula C13H10ClN3O5S B2972998 Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate CAS No. 392246-53-6

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate

Cat. No.: B2972998
CAS No.: 392246-53-6
M. Wt: 355.75
InChI Key: GFBNGGWFBRWUHK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro-nitrobenzamido group attached to the thiazole ring, making it a unique and potentially bioactive molecule.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-aminothiazole with ethyl chloroformate under basic conditions. The resulting intermediate is then reacted with 5-chloro-2-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Amino derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-chloro-2-aminobenzamido)thiazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(5-bromo-2-nitrobenzamido)thiazole-4-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 2-(5-chloro-2-nitrobenzamido)oxazole-4-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is unique due to the combination of its chloro-nitrobenzamido group and thiazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c1-2-22-12(19)9-6-23-13(15-9)16-11(18)8-5-7(14)3-4-10(8)17(20)21/h3-6H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNGGWFBRWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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